2,4-二氟苯甲酰利培酮杂质

描述

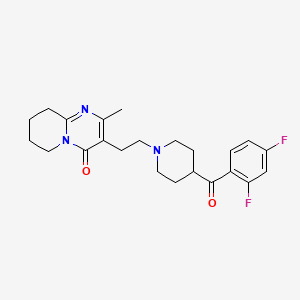

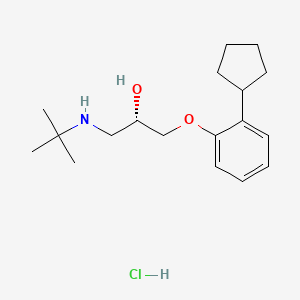

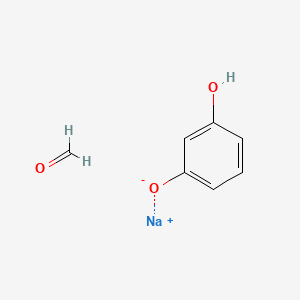

DES(6-fluoro-1,2-benzoxazole)-2,4-difluorobenzoyl risperidone, also known as DES(6-fluoro-1,2-benzoxazole)-2,4-difluorobenzoyl risperidone, is a useful research compound. Its molecular formula is C23H27F2N3O2 and its molecular weight is 415.485. The purity is usually 95%.

BenchChem offers high-quality DES(6-fluoro-1,2-benzoxazole)-2,4-difluorobenzoyl risperidone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DES(6-fluoro-1,2-benzoxazole)-2,4-difluorobenzoyl risperidone including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

神经学研究

该化合物用于神经学研究,尤其是在疼痛和炎症研究方面 . 它是神经学研究化学品和分析标准的一部分,这些标准是开发新疗法和理解神经系统疾病的重要工具 .

相关物质合成

该化合物在合成抗精神病药物利培酮的类似物质方面起着至关重要的作用 . 它是利培酮合成过程中获得的杂质之一,它的检测、来源、合成、表征和控制可以改善商业化生产工艺 .

抗菌活性

一些可以使用该化合物合成的N-取代的6-氟-3-(哌啶-4-基)-1,2-苯并噁唑衍生物已显示出对金黄色葡萄球菌的抗菌作用 .

药物开发

该化合物用于开发新药,特别是非典型抗精神病药 . 它被用于基于结构的药物设计 (SBDD) 研究,以设计针对血清素受体 2A (5-HT2AR) 的新型治疗剂 .

质量控制和分析研究

该化合物用于利培酮商业化生产过程中的质量控制 (QC) 和分析研究 . 它对于确保最终产品的质量和安全至关重要 .

监管申报

作用机制

Target of Action

The primary target of 2,4-Difluorobenzoyl Risperidone Impurity, also known as Risperidone impurity H [EP], is likely to be similar to that of Risperidone, given that it is an impurity derived from the synthesis of Risperidone . Risperidone is a dopamine antagonist possessing antiserotonergic, antiadrenergic, and antihistaminergic properties . It is a serotonin-dopamine antagonist .

Mode of Action

As an impurity of risperidone, it may interact with the same targets as risperidone, albeit potentially with different affinities or efficacies .

Biochemical Pathways

Given its structural similarity to risperidone, it may influence similar pathways, including those involved in dopamine, serotonin, adrenergic, and histamine signaling .

Pharmacokinetics

Its structural similarity to risperidone suggests it may have similar pharmacokinetic properties .

Result of Action

As an impurity of Risperidone, its effects may be similar but potentially less potent or efficacious .

Action Environment

Factors such as ph, temperature, and the presence of other molecules could potentially affect its stability and activity .

属性

IUPAC Name |

3-[2-[4-(2,4-difluorobenzoyl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27F2N3O2/c1-15-18(23(30)28-10-3-2-4-21(28)26-15)9-13-27-11-7-16(8-12-27)22(29)19-6-5-17(24)14-20(19)25/h5-6,14,16H,2-4,7-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVQWCIXBRCHDBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)C(=O)C4=C(C=C(C=C4)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27F2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40166497 | |

| Record name | DES(6-fluoro-1,2-benzoxazole)-2,4-difluorobenzoyl risperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158697-67-7 | |

| Record name | DES(6-fluoro-1,2-benzoxazole)-2,4-difluorobenzoyl risperidone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158697677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DES(6-fluoro-1,2-benzoxazole)-2,4-difluorobenzoyl risperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DES(6-FLUORO-1,2-BENZOXAZOLE)-2,4-DIFLUOROBENZOYL RISPERIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JFX9B33TN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![cis-N,N-Dibenzyl-tetrahydro-selenolo[3,4-d]imidazol-2(3H)-one](/img/structure/B583704.png)

![2,6,8-Trimethylpyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B583705.png)